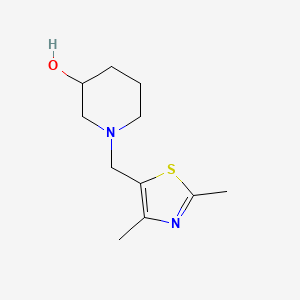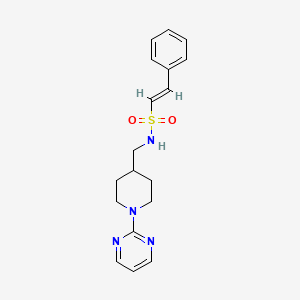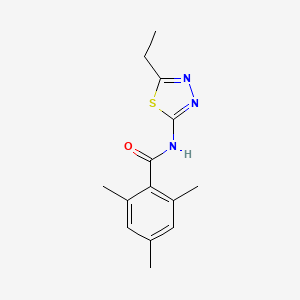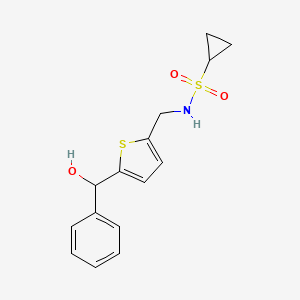![molecular formula C20H23N5O B2468337 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide CAS No. 1210133-76-8](/img/structure/B2468337.png)
4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .
Synthesis Analysis
Benzimidazole can be synthesized starting with o-phenylenediamine and carboxylic acids . The reaction occurs readily in the presence of a strong dehydrating agent, such as polyphosphoric acid .
Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Benzimidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide:
Antimicrobial Agents
4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide: has shown significant potential as an antimicrobial agent. Research indicates that derivatives of benzimidazole exhibit strong antibacterial and antifungal activities . These compounds can be effective against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains, making them valuable in developing new antimicrobial drugs.
Antitumor Activity
This compound has been studied for its antitumor properties. In vitro assays have demonstrated that certain benzimidazole derivatives can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer), SK-OV-3 (ovarian cancer), NCI-H460 (lung cancer), and BEL-7404 (liver cancer) . These findings suggest that 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide could be a promising candidate for anticancer drug development.
Antiviral Applications
Benzimidazole derivatives have also been explored for their antiviral properties. They have shown efficacy against a range of viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV) . The ability of these compounds to inhibit viral replication makes them potential candidates for antiviral therapies.
Anti-inflammatory Agents
Research has indicated that benzimidazole derivatives can act as anti-inflammatory agents. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes them useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antioxidant Properties
The antioxidant properties of benzimidazole derivatives have been investigated, showing that these compounds can scavenge free radicals and protect cells from oxidative stress . This antioxidant activity is beneficial in preventing and treating diseases associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders.
Enzyme Inhibition
Benzimidazole derivatives, including 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide , have been studied for their ability to inhibit various enzymes. For example, they can inhibit tyrosine kinases, which are involved in the signaling pathways of cancer cells . This enzyme inhibition can lead to the development of targeted therapies for cancer and other diseases.
Antiparasitic Activity
This compound has also been explored for its antiparasitic activity. Benzimidazole derivatives are known to be effective against a range of parasites, including those causing diseases such as malaria and leishmaniasis . Their ability to disrupt the life cycle of parasites makes them valuable in developing new antiparasitic drugs.
Neuroprotective Effects
Recent studies have suggested that benzimidazole derivatives may have neuroprotective effects. These compounds can protect neurons from damage caused by oxidative stress and inflammation . This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Synthesis and Antimicrobial Activity of Some Novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazoles, are known to be key components in functional molecules used in a variety of applications .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, depending on the functional groups present and the nature of the target .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been shown to exhibit considerable cytotoxicity .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of chemical compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-14-7-8-16(13-15(14)2)21-20(26)25-11-9-24(10-12-25)19-22-17-5-3-4-6-18(17)23-19/h3-8,13H,9-12H2,1-2H3,(H,21,26)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAXUCARTFCGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2S)-2-Carbamoyl-2-methylpyrrolidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2468259.png)





![3-(4-methoxyphenyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2468265.png)
![Ethyl 4-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2468266.png)
![5-[(7-Chloro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2468267.png)


